REACTION_CXSMILES
|
OS(O)(=O)=O.[Br:6][C:7]1[C:8]([C:13]([OH:15])=[O:14])=[N:9][CH:10]=[CH:11][CH:12]=1.[CH3:16]O>>[CH3:16][O:14][C:13]([C:8]1[C:7]([Br:6])=[CH:12][CH:11]=[CH:10][N:9]=1)=[O:15]
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=CC1)C(=O)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 14 hours while the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux in an oil bath
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in EtOAc (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (1×100 mL) and saturated aqueous NaCl (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
WASH
|
Details
|
eluted with EtOAc/PE (1:20)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=CC=C1Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |